molecular formula C8H11N5O2 B2528485 2-amino-5-(ethoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one CAS No. 2060062-51-1

2-amino-5-(ethoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

Cat. No.: B2528485
CAS No.: 2060062-51-1
M. Wt: 209.209
InChI Key: YXJRTGSGHXCSMT-UHFFFAOYSA-N
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Description

2-Amino-5-(ethoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a chemical compound with the molecular formula C8H11N5O2 and a molecular weight of 209.21 g/mol

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-amino-5-(ethoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one are largely derived from its interactions with various biomolecules. The compound has been found to have antiviral properties, particularly against RNA viruses such as influenza virus and flaviviruses

Cellular Effects

In terms of cellular effects, this compound has been shown to have antiviral activity against RNA viruses . It is believed to influence cell function by interfering with viral replication processes, although the exact mechanisms are still being studied.

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules and potential inhibition or activation of enzymes

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of ethoxymethyl-substituted triazole derivatives under acidic conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of specialized reactors and controlled reaction conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-(ethoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, the compound is utilized to study enzyme inhibition and protein interactions. It has shown potential as a tool for probing biological pathways and understanding disease mechanisms.

Medicine: The compound has been investigated for its therapeutic potential in treating various diseases. It has shown promise in preclinical studies for its anti-inflammatory and anticancer properties.

Industry: In the industrial sector, 2-Amino-5-(ethoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is used in the production of specialty chemicals and advanced materials. Its unique properties make it valuable for developing new products and technologies.

Comparison with Similar Compounds

  • 2-Amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

  • 5-(Ethoxymethyl)-2-methylpyrimidine

  • 4-Amino-5-ethoxymethyl-2-methylpyrimidine

Uniqueness: 2-Amino-5-(ethoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one stands out due to its specific structural features and potential applications. Its unique combination of functional groups and molecular structure makes it distinct from other similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts

Properties

IUPAC Name

2-amino-5-(ethoxymethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O2/c1-2-15-4-5-3-6(14)13-8(10-5)11-7(9)12-13/h3H,2,4H2,1H3,(H3,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXJRTGSGHXCSMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CC(=O)N2C(=N1)N=C(N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2060062-51-1
Record name 2-amino-5-(ethoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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